1-(4-hydroxy-1H-indol-1-yl)ethanone
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(4-hydroxyindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-6,13H,1H3 |
InChI Key |
UYGRQHLJTIENID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
N-Acylation of 4-Hydroxyindole
The most straightforward approach to synthesize this compound is the N-acylation of 4-hydroxyindole with an acetylating agent such as acetyl chloride or acetic anhydride. This method selectively acylates the indole nitrogen without affecting the hydroxy group at the 4-position.
- Procedure : 4-hydroxyindole is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) under controlled temperature (0–25 °C) to afford the N-acetylated product.
- Notes : The reaction requires careful control to avoid O-acylation of the hydroxy group. Protection of the hydroxy group is sometimes employed if selectivity issues arise.
Direct Alkylation Using 4-Hydroxyindole and Acetylating Reagents
An alternative method involves the direct alkylation of 4-hydroxyindole with ethanone derivatives or haloacetone under basic conditions.
- Example : Reaction of 4-hydroxyindole with chloroacetone in the presence of potassium carbonate in acetonitrile solvent under microwave irradiation has been reported to yield this compound efficiently.
- Advantages : Microwave-assisted synthesis reduces reaction time and improves yield.
Multi-Step Synthesis via Indole Derivatives
Some research studies describe multi-step synthetic routes starting from substituted indoles or indole precursors:
- Step 1 : Synthesis of 4-hydroxyindole via hydroxylation of indole or from tosyl-protected indole derivatives under basic or microwave conditions.
- Step 2 : N-alkylation or N-acylation with ethanone derivatives or acetylating agents.
- Step 3 : Purification by recrystallization or chromatography.
Detailed Research Findings and Reaction Conditions
Analytical Characterization Supporting Preparation
- FTIR Spectroscopy : Characteristic peaks for carbonyl (C=O) stretching around 1690–1710 cm⁻¹ and broad O–H stretching near 3400–3500 cm⁻¹ confirm the presence of acetyl and hydroxy groups respectively.
- NMR Spectroscopy :
- ^1H NMR shows singlet peaks for the acetyl methyl group (~2.0–2.5 ppm) and aromatic protons of the indole ring.
- Hydroxy proton appears as a singlet or broad peak around 10–12 ppm depending on solvent and concentration.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C10H9NO2 confirm the product identity.
Summary of Key Preparation Insights
- The preparation of this compound is most commonly achieved by N-acylation of 4-hydroxyindole.
- Microwave-assisted alkylation with chloroacetone offers a rapid and efficient alternative.
- Protection strategies for the hydroxy group may be necessary to ensure selectivity.
- Reaction conditions typically involve mild temperatures and bases to avoid side reactions.
- Purification is generally achieved by recrystallization or chromatographic techniques.
- Analytical data from FTIR, NMR, and MS confirm the successful synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(4-oxo-1H-indol-1-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-1H-indol-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Antimalarial Activity
Indole-3-yl ethanone derivatives with α-thioether substitutions demonstrate potent antimalarial activity. For example:
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits a pIC50 of 8.2129 against Plasmodium, surpassing chloroquine (pIC50 = 7.5528) .
- 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone shows an IC50 of 90 nM against Plasmodium falciparum .
The nitro and halogen substituents at the 5-position of the indole ring enhance activity by improving target binding and metabolic stability.
Antibacterial and Antioxidant Activity
Schiff bases derived from naphthalenyl ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) exhibit moderate activity against Escherichia coli and Salmonella Typhi and scavenge DPPH radicals (IC50 ~15–25 μM) .
Structural Analogues and Pharmacological Targets
Key Observations :
- Positional Effects : Hydroxyl or nitro groups at the 4-position (as in the target compound) may optimize hydrogen bonding with enzymatic targets compared to 3- or 5-substituted derivatives .
- Thioether Linkages : α-Thioether substitutions enhance antimalarial potency by facilitating interactions with Plasmodium CYP51 or heme detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
